Octyl formate

Catalog No.
S590554
CAS No.
112-32-3
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl formate

CAS Number

112-32-3

Product Name

Octyl formate

IUPAC Name

octyl formate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-11-9-10/h9H,2-8H2,1H3

InChI Key

AVBRYQRTMPHARE-UHFFFAOYSA-N

SMILES

CCCCCCCCOC=O

solubility

soluble in most fixed oils, mineral oil, propylene glycol; insoluble in glycerol
1 ml in 5 ml 70% alcohol (in ethanol)

Canonical SMILES

CCCCCCCCOC=O

The exact mass of the compound Octyl formate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in most fixed oils, mineral oil, propylene glycol; insoluble in glycerol1 ml in 5 ml 70% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404473. It belongs to the ontological category of formate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Octyl formate (CAS 112-32-3) is an aliphatic formate ester synthesized from 1-octanol and formic acid. As a colorless liquid with a characteristic rose-orange and fruity odor profile, it is a staple in the flavor and fragrance (F&F) industry. Beyond its organoleptic applications, octyl formate is highly valued in chemical procurement as a specialized volatile solvent and an intermediate in organic synthesis. It features a normal boiling point of approximately 198.8 °C and a vapor pressure of 0.34 mmHg at 25 °C . These baseline thermal and physical properties make it highly processable in temperature-sensitive extractions and formulations where controlled volatility is paramount [1].

When sourcing aliphatic esters, buyers might default to the more common octyl acetate (CAS 112-14-1) as a substitute for octyl formate. However, this generic substitution fails across thermal, reactive, and application-specific dimensions. Thermally, octyl acetate has a significantly higher boiling point (~211.0 °C) compared to octyl formate (198.8 °C), which drastically alters the evaporation rate in solvent clearance and delays top-note release in fragrance formulations . Chemically, acetate esters are relatively inert, whereas formate esters like octyl formate are distinctly reactive, capable of acting as formylating agents for amines or as liquid carbon monoxide surrogates in palladium-catalyzed carbonylation reactions [1]. Substituting with the acetate analog eliminates this dual-purpose synthetic utility.

Thermal Volatility and Evaporation Profile

Octyl formate demonstrates a distinctly different thermal profile compared to its acetate counterpart. At standard atmospheric pressure, octyl formate has a normal boiling point of 198.8 °C . In contrast, octyl acetate boils at approximately 211.0 °C . This 12.2 °C differential translates to a higher vapor pressure and a faster evaporation rate for the formate ester.

Evidence DimensionNormal Boiling Point
Target Compound Data198.8 °C
Comparator Or BaselineOctyl acetate (211.0 °C)
Quantified Difference12.2 °C lower boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Ensures faster solvent clearance in temperature-sensitive extractions and provides a sharper, more volatile top-note in fragrance formulations compared to the acetate analog.

Biocatalytic Production and Precursor Efficiency

The synthesis route of octyl formate heavily influences its procurement footprint, especially for natural-grade flavors. Direct enzymatic esterification of 1-octanol and formic acid using immobilized lipase (Novozym 435 at 15 g/L, 40 °C) achieves a remarkable 96.51% conversion[1]. In contrast, alternative green routes like the transesterification of 1-octanol with ethyl formate require a massive 94:6 molar excess of the formyl donor and 24 hours to reach only 90% conversion [1].

Evidence DimensionEnzymatic conversion yield
Target Compound Data96.51% conversion (Direct esterification, 1:7 molar ratio)
Comparator Or Baseline90% conversion (Transesterification, 94:6 molar excess)
Quantified Difference6.51% higher yield with significantly lower solvent excess
ConditionsImmobilized lipase (Novozym 435) catalyzed synthesis at 40 °C

Validates direct enzymatic esterification from 1-octanol as a highly efficient, more atom-economical procurement and manufacturing route over transesterification.

Chemical Reactivity as a Formylating Agent

Unlike standard aliphatic acetates, formate esters possess unique reactivity profiles. Octyl formate can function as a highly effective formylating agent for amines to produce formamides, and it serves as a liquid carbon monoxide surrogate in transition-metal catalyzed carbonylation reactions [1]. Octyl acetate, containing an acetyl rather than a formyl group, is completely inert in these specific C1-transfer applications.

Evidence DimensionFormyl group transfer capability
Target Compound DataActive formylating agent and CO surrogate
Comparator Or BaselineOctyl acetate (Inert to formylation)
Quantified DifferenceExclusive formylation reactivity
ConditionsAmine formylation or Pd-catalyzed carbonylation

Makes octyl formate a dual-purpose procurement choice: a volatile solvent that can also function as a specialized C1-building block, unlike inert acetates.

Volatile Top-Note Fragrance Formulation

Where a sharp, fast-evaporating rose-orange or fruity note is required, octyl formate is the targeted choice. Its 198.8 °C boiling point allows it to release faster than octyl acetate, making it highly effective for creating immediate olfactory impact in perfumes and cosmetics .

Green Biocatalytic Flavor Manufacturing

For manufacturers requiring natural-grade flavorings, octyl formate can be efficiently procured or synthesized via direct enzymatic esterification. Utilizing Novozym 435 allows for >96% conversion from 1-octanol without the need for harsh chemical catalysts or massive solvent excesses required by transesterification routes [1].

C1-Building Block in Organic Synthesis

In pharmaceutical or fine chemical synthesis where a liquid, easy-to-handle carbon monoxide surrogate or formylating agent is needed, octyl formate serves as an excellent reagent. It enables amine formylation and Pd-catalyzed carbonylation while avoiding the severe safety hazards and high-pressure equipment associated with gaseous carbon monoxide [2].

Physical Description

Liquid
colourless liquid with a fruity, rose-orange odou

XLogP3

3.5

Boiling Point

198.8 °C

Density

d 0.87
0.869-0.874

Melting Point

-39.1 °C
-39.1°C

UNII

2XZ47CUU7G

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 128 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 128 companies with hazard statement code(s):;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

112-32-3

Wikipedia

Octyl formate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Formic acid, octyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types